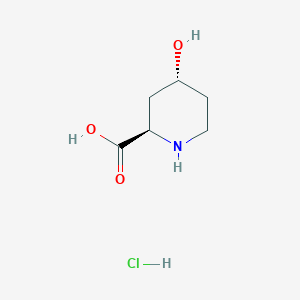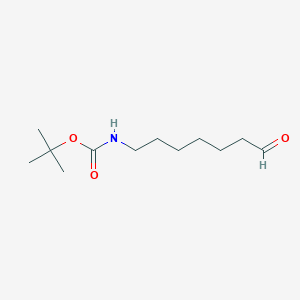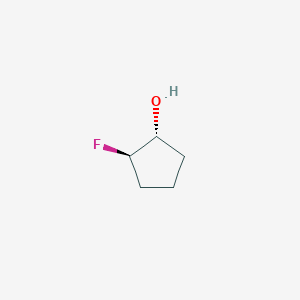![molecular formula C14H17NO2 B3098477 顺式-2-苄基六氢吡喃[3,4-c]吡咯-4(2H)-酮 CAS No. 133745-53-6](/img/structure/B3098477.png)
顺式-2-苄基六氢吡喃[3,4-c]吡咯-4(2H)-酮
描述
“Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One” is a chemical compound with the molecular formula C13H18N2 . It is categorized under pharmaceuticals .
Physical And Chemical Properties Analysis
The boiling point of “Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One” is predicted to be 299.6±33.0 °C, and its density is predicted to be 1.074±0.06 g/cm3 . The pKa is predicted to be 10.83±0.20 .科学研究应用
化学结构和构象
顺式-2-苄基六氢吡喃[3,4-c]吡咯-4(2H)-酮是一种具有复杂结构的化合物,涉及顺式稠合的吡咯烷和二氢吡喃环。吡咯烷环通常采用包络或扭曲构象,而二氢吡喃环倾向于具有半椅构象。这些分子通常表现出折叠构象,某些基团位于其他基团之上,这得益于弱 π-π 相互作用和分子内氢键,有助于在晶体结构中形成三维分子网络 (Chinnakali 等人,2009).
合成策略
该分子参与各种杂环体系的合成,例如吡咯并[3,4-d][1,2]二氮杂卓,它们是稀有且未被充分探索的。这些化合物通过环化反应合成,展示了顺式-2-苄基六氢吡喃[3,4-c]吡咯-4(2H)-酮支架在生成具有潜在药用价值的新型杂环化合物方面的多功能性 (Kharaneko & Bogza,2013).
分子相互作用和效应
该化合物的衍生物已被探索其抑制半胱氨酸蛋白酶的能力,半胱氨酸蛋白酶是一类参与各种生理和病理过程的酶。此类抑制剂的设计和合成对于开发针对蛋白酶功能障碍相关疾病的治疗剂至关重要 (Wang 等人,2005).
构象研究
对该化合物的衍生物的研究有助于理解邻位效应以及它如何影响顺式/反式异构体的构型和构象。这些知识对于设计具有所需性质和行为的分子至关重要,尤其是在药物开发中 (Annunziata 等人,1997).
光物理性质
研究还深入探讨了这些化合物的な物理性质,例如分子内氢键效应和光化学行为,这对于开发具有特定光致活性的材料至关重要 (Obi 等人,1998).
作用机制
Mode of Action
The compound is synthesized via a cascade reaction promoted by I2/base from 2-hydroxychalcones and N-substituted β-enamine esters . .
Biochemical Pathways
The biochemical pathways affected by Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One are currently unknown. The compound is a product of a cascade reaction involving Michael addition/cyclization/lactonization/aromatization sequence , but the downstream effects of this compound on biochemical pathways require further investigation.
属性
IUPAC Name |
(3aR,7aS)-2-benzyl-1,3,3a,6,7,7a-hexahydropyrano[3,4-c]pyrrol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14-13-10-15(9-12(13)6-7-17-14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCRTPSFIQQHEF-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2C1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@@H]2[C@H]1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


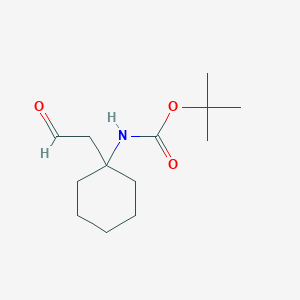
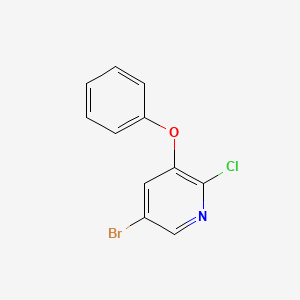

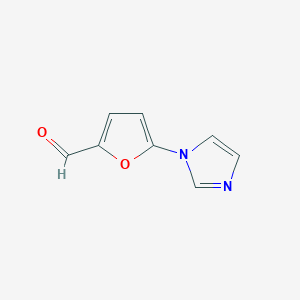
![2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid](/img/structure/B3098449.png)
![2-[1-(4-fluorophenyl)-N-methylformamido]acetic acid](/img/structure/B3098451.png)
![Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide](/img/structure/B3098459.png)


